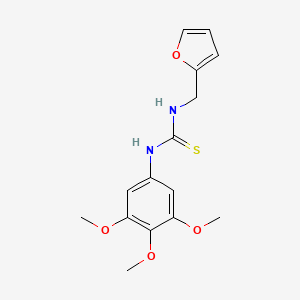
N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea, also known as FMTU, is a thiourea derivative that has been widely studied for its potential applications in scientific research. FMTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 331.4 g/mol. In
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea is not fully understood, but it has been proposed that N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea exerts its anti-tumor and anti-inflammatory effects through the inhibition of NF-κB signaling pathway. N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea can inhibit the proliferation of cancer cells and induce apoptosis. N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been shown to have anti-inflammatory effects through the inhibition of NF-κB signaling pathway. Additionally, N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea is relatively expensive and may not be readily available in some research settings. Additionally, N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea. One potential direction is to further explore its potential applications in cancer therapy, including its efficacy in combination with other chemotherapeutic agents. Another potential direction is to investigate its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea in vivo and to explore its potential side effects and drug interactions.
Métodos De Síntesis
N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4,5-trimethoxybenzaldehyde with furfurylamine to form the intermediate product, which is then reacted with thiourea to yield N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea. The purity of the final product can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to have anti-tumor activity in vitro and in vivo, and it has been proposed as a potential chemotherapeutic agent for the treatment of various types of cancer. N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been shown to have anti-inflammatory activity through the inhibition of NF-κB signaling pathway. Additionally, N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-18-12-7-10(8-13(19-2)14(12)20-3)17-15(22)16-9-11-5-4-6-21-11/h4-8H,9H2,1-3H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXBJMOOTXZHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

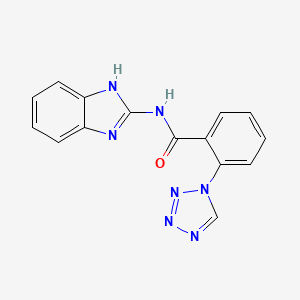
![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
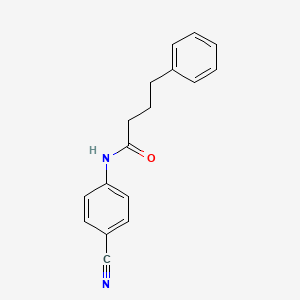
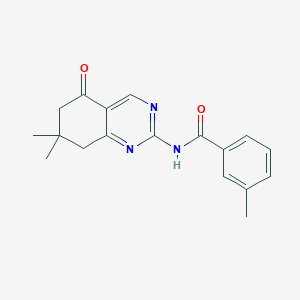
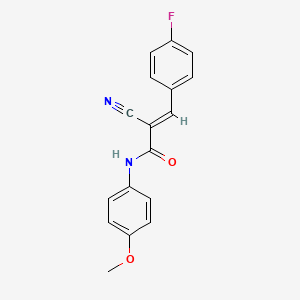
![N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)
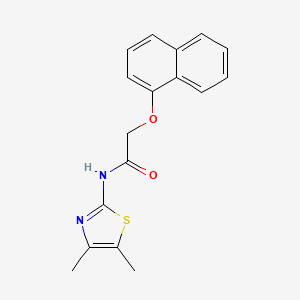
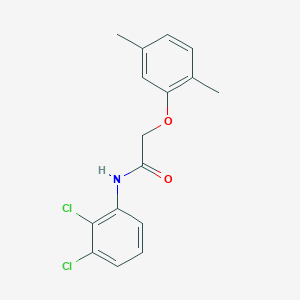
![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5696144.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5696146.png)
![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)
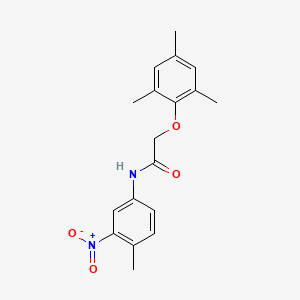
![N'-[(4-methoxybenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5696161.png)